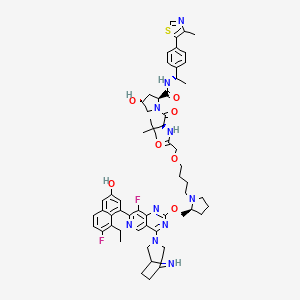

PROTAC KRAS G12D degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H72F2N10O7S |

|---|---|

Molecular Weight |

1103.3 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[4-[(2S)-2-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H72F2N10O7S/c1-7-43-46(60)19-16-37-23-41(72)24-44(49(37)43)51-50(61)52-45(26-62-51)55(70-27-38-17-18-39(28-70)65-38)68-58(67-52)78-30-40-11-10-21-69(40)20-8-9-22-77-31-48(74)66-54(59(4,5)6)57(76)71-29-42(73)25-47(71)56(75)64-33(2)35-12-14-36(15-13-35)53-34(3)63-32-79-53/h12-16,19,23-24,26,32-33,38-40,42,47,54,65,72-73H,7-11,17-18,20-22,25,27-31H2,1-6H3,(H,64,75)(H,66,74)/t33-,38?,39?,40-,42+,47-,54+/m0/s1 |

InChI Key |

KHIURKSPHCFKCV-FQLPBZNCSA-N |

Isomeric SMILES |

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@H]7CCCN7CCCCOCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)N[C@@H](C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F |

Canonical SMILES |

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7CCCCOCC(=O)NC(C(=O)N8CC(CC8C(=O)NC(C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC KRAS G12D Degraders

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Asp (G12D) mutation, is a primary driver in numerous cancers, including pancreatic, colorectal, and lung cancers.[1] Historically considered "undruggable" due to its challenging molecular surface, recent advancements in targeted protein degradation have opened new therapeutic avenues.[2][3] Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach, utilizing the cell's own machinery to eliminate specific proteins rather than merely inhibiting them.[4][5] This guide provides a detailed examination of the mechanism of action for PROTACs designed to degrade KRAS G12D, covering the molecular interactions, signaling pathways, and the experimental protocols used for their characterization.

Core Mechanism of PROTAC KRAS G12D Degraders

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6] Their mechanism is a catalytic cycle that hijacks the cell's native ubiquitin-proteasome system (UPS) to induce selective protein degradation.[6][7]

The process unfolds in several distinct steps:

-

Target Binding & E3 Ligase Recruitment : The PROTAC molecule enters the cell, where its two ligands simultaneously bind to their respective targets. One end binds to the KRAS G12D protein, while the other end recruits an E3 ubiquitin ligase, typically Von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][5]

-

Ternary Complex Formation : This dual binding brings the KRAS G12D protein and the E3 ligase into close proximity, forming a transient ternary complex (KRAS G12D-PROTAC-E3 Ligase).[4][5][] The stability, kinetics, and structural properties of this complex are critical determinants of the PROTAC's degradation efficiency.[]

-

Ubiquitination of KRAS G12D : Within the ternary complex, the E3 ligase acts as a scaffold, facilitating the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the KRAS G12D protein.[2][7] This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation : The polyubiquitinated KRAS G12D is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[6][7] The proteasome unfolds and proteolytically degrades the KRAS G12D protein into small peptides.

-

PROTAC Recycling : Following the degradation of the target protein, the PROTAC molecule is released from the complex and can proceed to bind another KRAS G12D protein and E3 ligase, initiating a new degradation cycle.[4][5] This catalytic nature allows PROTACs to be effective at very low, substoichiometric concentrations.[5]

Relevant Signaling Pathways

Oncogenic KRAS G12D Signaling

The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling.[9] In its active, GTP-bound state, it triggers downstream pathways that regulate cell growth, differentiation, and survival. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[9][10] This leads to aberrant, uncontrolled activation of pro-tumorigenic signaling cascades, primarily:

-

RAF/MEK/ERK (MAPK) Pathway : Promotes cell proliferation and survival.[9][11]

-

PI3K/AKT/mTOR Pathway : Crucial for cell growth, metabolism, and survival.[9][11]

By degrading the KRAS G12D protein, PROTACs effectively shut down these oncogenic signaling pathways.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary cellular pathway for regulated protein degradation.[6] It involves a three-step enzymatic cascade:

-

E1 (Ubiquitin-Activating Enzyme) : Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme) : Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase) : Recognizes the specific target protein and, in complex with an E2, catalyzes the transfer of ubiquitin to the target.[7]

PROTACs co-opt this system by artificially bringing the target protein (KRAS G12D) into proximity with a chosen E3 ligase.[7]

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key quantitative parameters. The following tables summarize representative data for KRAS G12D degraders, which are often developed by modifying potent inhibitors like MRTX1133 and linking them to an E3 ligase ligand.[3][12]

Table 1: Binary and Ternary Complex Binding Affinities

| Component Interaction | Assay | Affinity (KD) | Reference |

| PROTAC <=> KRAS G12D | SPR / ITC | Low to mid nM | [13] |

| PROTAC <=> E3 Ligase (VHL/CRBN) | SPR / ITC | Low to mid nM | [13] |

| Ternary Complex (KRAS-PROTAC-E3) | FP / SPR | High cooperativity enhances affinity | [14][15] |

Note: Specific KD values are highly dependent on the specific PROTAC molecule (warhead, linker, E3 ligand). High cooperativity in ternary complex formation is a strong predictor of degradation potency.[14][15]

Table 2: Cellular Degradation Potency and Efficacy

| Cell Line (KRAS Status) | PROTAC | DC50 (Degradation) | Dmax (% Degradation) | Reference |

| AsPC-1 (G12D) | PROTAC 80 | Potent (nM range) | >90% | [12] |

| MIA PaCa-2 (G12C) | LC-2 | 1.9 µM | 69% | [16] |

| Various (G12D) | CH091138 | 148.3 nM (HeLa) - 469.8 nM (AsPC-1) | Selective for G12D | [17] |

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achievable.

Experimental Protocols

Ternary Complex Formation Assays

Objective: To measure the binding affinities and cooperativity of the PROTAC with KRAS G12D and the E3 ligase.

Methodology: Surface Plasmon Resonance (SPR) [13]

-

Immobilization: Covalently immobilize purified recombinant KRAS G12D protein onto a sensor chip surface.

-

Analyte Injection 1 (Binary Affinity): Flow solutions of the PROTAC at various concentrations over the chip and measure the binding response to determine the KD for the PROTAC-KRAS G12D interaction.

-

Analyte Injection 2 (Ternary Complex): Pre-incubate the PROTAC at a fixed concentration with varying concentrations of the purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).

-

Measurement: Flow the PROTAC-E3 ligase mixtures over the KRAS G12D-functionalized chip. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

-

Data Analysis: Fit the binding data to kinetic models to determine association (kon) and dissociation (koff) rates, and calculate the overall KD and cooperativity factor (alpha).

In-Cell KRAS G12D Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of KRAS G12D in a cellular context.

Methodology: Co-Immunoprecipitation (Co-IP) and Western Blot [18]

-

Cell Treatment: Culture KRAS G12D mutant cells (e.g., AsPC-1) and treat with the PROTAC degrader or a vehicle control for a specified time (e.g., 1-4 hours). To prevent immediate degradation of the ubiquitinated protein, also treat with a proteasome inhibitor (e.g., MG132).

-

Cell Lysis: Harvest cells and lyse them in a buffer containing protease and deubiquitinase inhibitors to preserve protein modifications.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for KRAS overnight at 4°C. Add protein A/G beads to pull down the antibody-KRAS complex.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear or ladder of bands in the PROTAC-treated lane, corresponding to poly-ubiquitinated KRAS, confirms the mechanism. Re-probe with a KRAS antibody to confirm the immunoprecipitation.

Protein Degradation Assay

Objective: To quantify the reduction in total KRAS G12D protein levels following PROTAC treatment.

Methodology: Western Blot [19][20]

-

Cell Culture and Treatment: Seed KRAS G12D mutant cells in multi-well plates. Treat the cells with a serial dilution of the PROTAC degrader for a set time course (e.g., 2, 4, 8, 24 hours).

-

Lysis: Wash the cells with ice-cold PBS and lyse them directly in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size, then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for KRAS.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Tubulin) to normalize the data.

-

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the KRAS band intensity to the loading control for each sample. Plot the percentage of remaining KRAS protein against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion

PROTAC degraders targeting KRAS G12D represent a powerful and innovative therapeutic strategy. By hijacking the cell's ubiquitin-proteasome system, they can catalytically eliminate the core driver of oncogenesis, offering a distinct advantage over traditional occupancy-based inhibitors.[2] A thorough understanding of their mechanism, including the formation of the ternary complex and the subsequent ubiquitination and degradation, is paramount for the rational design and optimization of these next-generation cancer therapeutics. The experimental protocols outlined herein provide a robust framework for characterizing the binding, ubiquitination, and degradation events that are central to the efficacy of these promising molecules.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. embopress.org [embopress.org]

- 19. reactionbiology.com [reactionbiology.com]

- 20. A First-Class Degrader Candidate Targeting Both KRAS G12D and G12V Mediated by CANDDY Technology Independent of Ubiquitination [mdpi.com]

Oncogenic KRAS G12D: A Technical Guide to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, implicated in approximately one-third of all human malignancies. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep, druggable pockets on its smooth surface. The G12D mutation, a glycine-to-aspartate substitution at codon 12, is the most common KRAS alteration, driving aggressive cancers, particularly in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[1][2] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to incessant activation of downstream pro-proliferative and survival signaling pathways.[3][4] The recent breakthrough with covalent inhibitors for the KRAS G12C mutation has shattered the "undruggable" paradigm, igniting a surge in the development of novel therapeutic strategies against other KRAS variants, with G12D being a primary focus.[1]

This technical guide provides an in-depth overview of the KRAS G12D signaling axis, current therapeutic strategies, quantitative preclinical and clinical data, and detailed experimental protocols relevant to drug discovery and development in this critical area of oncology.

Core Signaling Pathways

Under normal physiological conditions, KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity to hydrolyze GTP back to GDP.[2][3]

The G12D mutation disrupts this regulatory mechanism. The substitution of the small, nonpolar glycine with the larger, negatively charged aspartate residue sterically hinders the binding of GAPs, drastically reducing the rate of GTP hydrolysis.[3] This results in an accumulation of KRAS G12D in the active, GTP-bound state, leading to constitutive, signal-independent activation of multiple downstream effector pathways critical for tumorigenesis.[4]

The primary downstream signaling cascades activated by oncogenic KRAS G12D include:

-

RAF/MEK/ERK (MAPK) Pathway: This is a central signaling cascade where active KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and survival.[2][4]

-

PI3K/AKT/mTOR Pathway: KRAS-GTP can also directly bind to and activate the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). This leads to the production of PIP3, which recruits and activates AKT. Activated AKT then modulates a host of downstream targets, including mTOR, to promote cell growth, survival, and metabolism.[5][6]

-

RalGDS/RalA/B Pathway: This pathway is activated through Ral Guanine Nucleotide Dissociation Stimulator (RalGDS). Active KRAS binds to RalGDS, promoting the activation of the small GTPases RalA and RalB, which are implicated in cytoskeletal dynamics, vesicle trafficking, and tumor invasion.[2]

KRAS G12D preferentially activates the PI3K and RAF pathways to drive its aggressive phenotype.[2][5]

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

The Advent of Targeted Protein Degradation: A New Frontier in Combating KRAS-Driven Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and non-small cell lung cancer, and are associated with poor prognosis.[1][3][4] The discovery of covalent inhibitors targeting the KRAS G12C mutant has marked a significant breakthrough, yet the challenge of targeting other KRAS mutants and overcoming acquired resistance remains.[1][5] Targeted Protein Degradation (TPD) has emerged as a powerful new therapeutic modality with the potential to address these challenges by eliminating the entire KRAS protein, rather than just inhibiting its function.[1][2][4]

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and current landscape of targeted protein degradation strategies for KRAS.

The KRAS Oncogene: Structure, Function, and Signaling

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways.[6][7][8] It cycles between an active GTP-bound state and an inactive GDP-bound state.[8][9][10] This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[8][11]

Oncogenic mutations in KRAS, most commonly occurring at codons 12, 13, and 61, impair its ability to hydrolyze GTP, locking the protein in a constitutively active state.[5][6] This leads to the persistent activation of downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways, driving uncontrolled cell proliferation, survival, and differentiation.[7][12][13][14]

KRAS Signaling Pathways

MAPK Pathway: The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that relays extracellular signals to the nucleus to regulate gene expression.[6][15] Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which can then phosphorylate a multitude of cytoplasmic and nuclear substrates to promote cell proliferation and survival.[9][12]

PI3K/AKT Pathway: The PI3K/AKT pathway is another critical downstream effector of KRAS.[13][14] Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K.[14] This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate AKT. Activated AKT then phosphorylates a wide range of substrates involved in cell survival, growth, and metabolism.[7]

Targeted Protein Degradation (TPD) Strategies for KRAS

TPD is a therapeutic strategy that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[16] This approach offers several advantages over traditional inhibition, including the potential to target proteins lacking enzymatic function, the ability to overcome resistance mechanisms based on target overexpression, and the potential for a more durable response due to the elimination of the target protein.[2] The two main TPD modalities being explored for KRAS are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[17] One ligand binds to the protein of interest (POI), in this case, KRAS, while the other ligand recruits an E3 ubiquitin ligase.[17] This brings the E3 ligase into close proximity with KRAS, leading to the ubiquitination of KRAS and its subsequent degradation by the proteasome.[16] The PROTAC molecule is then released and can catalytically induce the degradation of multiple KRAS proteins.[16]

Several PROTACs have been developed to target KRAS, primarily focusing on the G12C and G12D mutations. These molecules typically utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[16]

Molecular Glues

Molecular glues are small molecules that induce a novel protein-protein interaction, leading to the degradation of the target protein.[18] In the context of KRAS, molecular glues have been developed that induce an interaction between KRAS and a cellular chaperone protein, such as cyclophilin A (CypA).[17][19] This ternary complex formation can either inhibit KRAS signaling by preventing its interaction with downstream effectors or, in some cases, lead to its degradation.[7][17]

Quantitative Data on KRAS Degraders

The development of KRAS degraders has been accompanied by rigorous in vitro and in vivo characterization. Key parameters used to evaluate the potency and efficacy of these molecules include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. A summary of publicly available data for selected KRAS degraders is presented below.

| Compound/Degrader | Target | E3 Ligase/Mechanism | DC50 | Dmax | IC50 (Cell Viability) | Cell Line(s) | Citation(s) |

| PROTACs | |||||||

| LC-2 | KRAS G12C | VHL | 0.25 - 0.76 µM | >75% | MRTX849 more potent | NCI-H2030, NCI-H23, MIA PaCa-2 | [19] |

| Unnamed G12C Degrader | KRAS G12C | VHL | 0.1 µM | 90% | Not Reported | Not Reported | [17] |

| ACBI3 | pan-KRAS | VHL | Not Reported | Not Reported | 478 nM (mean) | Panel of KRAS mutant lines | [16] |

| PROTAC 80 | KRAS G12D | VHL | Potent | Not Reported | Not Reported | Panel of KRAS G12D lines | [16] |

| ASP3082 | KRAS G12D | Not Specified | Potent | Not Reported | Not Reported | PDAC, CRC, NSCLC models | [1] |

| Pan-KRAS Degrader | pan-KRAS | Not Specified | <10 nM | Not Reported | 0.01 - 30 nM | MIA PaCa-2, GP2D, SW620, LOVO | [20] |

| Molecular Glues | |||||||

| RMC-6236 | pan-RAS(ON) | Cyclophilin A | Not Applicable | Not Applicable | Not Reported | Not Reported | [17] |

| RMC-9805 | KRAS G12D(ON) | Cyclophilin A | Not Applicable | Not Applicable | Not Reported | Not Reported | [19] |

| Compound 14 | KRAS G12D | GAP | Not Applicable | Not Applicable | Lower than MRTX-1133 | PANC-1 | [6] |

Experimental Protocols

The development and characterization of KRAS degraders rely on a suite of biochemical and cell-based assays. Detailed protocols for key experiments are provided below.

Ternary Complex Formation Assay (NanoBRET™)

This assay is used to measure the formation of the ternary complex between the degrader, the target protein (KRAS), and the E3 ligase in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for HaloTag®-E3 ligase (e.g., VHL or CRBN) and NanoLuc®-KRAS fusion proteins

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

White, opaque 96-well or 384-well plates

-

Luminometer capable of measuring luminescence and filtered light emission

Protocol:

-

Co-transfect HEK293 cells with the HaloTag®-E3 ligase and NanoLuc®-KRAS expression vectors.

-

Seed the transfected cells into white-walled multi-well plates and incubate for 24-48 hours.

-

Prepare serial dilutions of the degrader compound.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 60 minutes.

-

Add the degrader dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells.

-

Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals using a plate reader.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio as a function of degrader concentration to determine the EC50 for ternary complex formation.

KRAS Degradation Assay (Western Blot)

This assay is a standard method to quantify the reduction in KRAS protein levels following treatment with a degrader.

Materials:

-

Cancer cell line with the desired KRAS mutation (e.g., MIA PaCa-2 for KRAS G12C)

-

Cell culture medium and supplements

-

Degrader compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the degrader for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-KRAS antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the KRAS signal to the loading control.

-

Plot the normalized KRAS levels as a function of degrader concentration to determine the DC50 and Dmax.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a degrader to induce the ubiquitination of KRAS in a cell-free system.

Materials:

-

Recombinant KRAS protein

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (e.g., VHL or CRBN complex)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

Degrader compound

-

SDS-PAGE gels and Western blot reagents

-

Anti-KRAS or anti-ubiquitin antibody

Protocol:

-

Set up the ubiquitination reaction by combining the recombinant proteins, ubiquitin, ATP, and reaction buffer in a microcentrifuge tube.

-

Add the degrader compound at various concentrations.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-KRAS or anti-ubiquitin antibody to detect the formation of polyubiquitinated KRAS.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of the degrader on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Degrader compound

-

White, opaque 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the degrader compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal as a function of degrader concentration and perform a non-linear regression to determine the IC50 value.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Caption: The KRAS-MAPK signaling pathway.

Caption: The KRAS-PI3K/AKT signaling pathway.

Caption: Experimental workflow for KRAS PROTAC development.

Challenges and Future Directions

Despite the significant promise of TPD for targeting KRAS, several challenges remain. These include achieving oral bioavailability for larger PROTAC molecules, ensuring selectivity for mutant KRAS over the wild-type protein, and understanding and overcoming potential mechanisms of resistance to degradation.[5] The development of pan-KRAS degraders that can target multiple KRAS mutants is a key area of ongoing research.[16][20] Furthermore, the exploration of novel E3 ligases and the development of new TPD modalities, such as molecular glue degraders, are expanding the toolkit for targeting KRAS and other challenging oncoproteins.[18][21]

The continued innovation in the field of targeted protein degradation holds the potential to transform the treatment landscape for KRAS-driven cancers, offering new hope for patients with these challenging malignancies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]

- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gluing GAP to RAS Mutants: A New Approach to an Old Problem in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. lifesensors.com [lifesensors.com]

- 9. Research Portal - Development of KRAS/ PDE6D molecular glues to inhibit KRAS by nucleo-cytoplasmic sequestration [research.kuleuven.be]

- 10. RAS Interaction with PI3K: More Than Just Another Effector Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IPS-06061: a molecular glue degrader of KRAS G12D with in vivo efficacy | BioWorld [bioworld.com]

- 13. onclive.com [onclive.com]

- 14. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. Development of molecular glues to inhibit KRAS by nucleo-cytoplasmic sequestration (molGluRAS2) - FSTM I University of Luxembourg [uni.lu]

- 17. Broader KRAS inhibition methods include chaperoning, gluing, vaccinating | BioWorld [bioworld.com]

- 18. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]

- 19. drughunter.com [drughunter.com]

- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In Vitro Characterization of PROTAC KRAS G12D Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of PROTAC KRAS G12D degrader 1, a selective degrader of the oncogenic KRAS G12D mutant protein. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1] this compound, also identified as compound 8o in primary literature, is a promising therapeutic agent designed to specifically target and eliminate the KRAS G12D protein, a key driver in many cancers.[2][3] This degrader consists of a ligand that binds to the KRAS G12D protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, the von Hippel-Lindau (VHL) E3 ligase.[2][4] The formation of a ternary complex between KRAS G12D, the PROTAC, and VHL leads to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and potency of this compound and other relevant KRAS G12D degraders.

Table 1: In Vitro Degradation Potency (DC50) of this compound (Compound 8o) [4]

| Cell Line | KRAS Genotype | DC50 (nM) |

| SNU-1 | Heterozygous KRAS G12D | 19.77 |

| HPAF-II | Heterozygous KRAS G12D | 52.96 |

| AGS | Heterozygous KRAS G12D | 7.49 |

| PANC 04.03 | Heterozygous KRAS G12D | 87.8 |

Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound (Compound 8o) [4]

| Cell Line | KRAS Genotype | IC50 (nM) |

| AsPC-1 | KRAS G12D | 59.97 |

| SNU-1 | Heterozygous KRAS G12D | 43.51 |

| HPAF-II | Heterozygous KRAS G12D | 31.36 |

| AGS | Heterozygous KRAS G12D | 51.53 |

| PANC 04.03 | Heterozygous KRAS G12D | >10000 |

Table 3: Comparative In Vitro Potency of Other KRAS G12D Degraders

| Degrader | Target | Cell Line | Assay | Potency |

| ASP3082 | KRAS G12D | AsPC-1 | Degradation (DC50) | 38 nM |

| PROTAC pan-KRAS degrader-1 | pan-KRAS (including G12D) | AGS (G12D) | Degradation (DC50) | 1.1 nM |

| PROTAC pan-KRAS degrader-1 | pan-KRAS (including G12D) | AGS (G12D) | Anti-proliferation (IC50) | 3 nM |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

Cellular Degradation Assay (Western Blot)

This protocol is used to determine the dose-dependent degradation of KRAS G12D protein in cancer cell lines.

Materials:

-

KRAS G12D mutant cell lines (e.g., AsPC-1, SNU-1, HPAF-II, AGS, PANC 04.03)

-

This compound (Compound 8o)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-KRAS G12D, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the KRAS G12D signal to the loading control. Calculate DC50 values using appropriate software.

Anti-proliferative Assay

This assay measures the effect of the PROTAC on cell viability and proliferation.

Materials:

-

KRAS G12D mutant cell lines

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the data and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Downstream Signaling Analysis (pERK Western Blot)

This protocol assesses the functional consequence of KRAS G12D degradation by measuring the phosphorylation of the downstream effector ERK.

Materials:

-

Same as for the cellular degradation assay, with the addition of:

-

Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK

Procedure:

-

Cell Treatment and Lysis: Follow the same procedure as the cellular degradation assay, typically with a shorter treatment time (e.g., 6 hours) to capture signaling changes.

-

Western Blotting: Perform Western blotting as described above, probing separate membranes or stripping and re-probing the same membrane for pERK, total ERK, and a loading control.

-

Data Analysis: Quantify the band intensities and calculate the ratio of pERK to total ERK to determine the extent of signaling inhibition.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the in vitro characterization of this compound.

Caption: Mechanism of action for this compound.

Caption: KRAS G12D downstream signaling and PROTAC intervention.

Caption: Experimental workflow for in vitro characterization.

References

Preclinical Profile of PROTAC KRAS G12D Degrader 1: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with PROTAC KRAS G12D degrader 1, a selective degrader of the oncogenic KRAS G12D protein. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

Introduction

The KRAS G12D mutation is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers, and has historically been considered an "undruggable" target.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their function.[3][4] this compound is a heterobifunctional molecule designed to specifically recruit the KRAS G12D protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This approach aims to eliminate the oncogenic signaling driven by mutant KRAS.[7]

Mechanism of Action

This compound operates by inducing the formation of a ternary complex between the KRAS G12D protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of KRAS G12D. The resulting polyubiquitinated KRAS G12D is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[9][10]

Downstream Signaling

The KRAS G12D mutation locks the protein in a constitutively active, GTP-bound state, leading to the hyperactivation of downstream pro-tumorigenic signaling pathways.[2] The primary pathways affected are the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which drive uncontrolled cell proliferation and survival.[2][11] By degrading the KRAS G12D protein, the PROTAC effectively shuts down these oncogenic signals.[6]

Quantitative Preclinical Data

The following tables summarize the in vitro efficacy of this compound (also identified as compound 8o in some studies) and other representative KRAS G12D degraders.[8][12]

Table 1: In Vitro Degradation Potency (DC₅₀)

| Compound | Cell Line | DC₅₀ (nM) | Time Point |

| This compound | SNU-1 | 19.77 | 24 h[12] |

| This compound | HPAF-II | 52.96 | 24 h[12] |

| This compound | AGS | 7.49 | 24 h[12] |

| This compound | PANC 04.03 | 87.8 | 24 h[12] |

| This compound | AsPC-1 | 38.06 | Not Specified[13] |

| CH091138 | HeLa (exogenous) | 148.3 | Not Specified[14] |

| CH091138 | AsPC-1 (endogenous) | 469.8 | Not Specified[14] |

| HDB-82 | Various | pM to sub-nM | Not Specified[15] |

DC₅₀: Half-maximal degradation concentration.

Table 2: In Vitro Anti-proliferative Activity (IC₅₀)

| Compound | Cell Line | IC₅₀ (nM) | Time Point |

| This compound | AsPC-1 | 59.97 | 5 days[6][12] |

| This compound | SNU-1 | 43.51 | 5 days[6][12] |

| This compound | HPAF-II | 31.36 | 5 days[6][12] |

| This compound | AGS | 51.53 | 5 days[6][12] |

| This compound | PANC 04.03 | >10,000 | 5 days[6][12] |

| HDB-82 | Various | Low nM | Not Specified[15] |

IC₅₀: Half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy

| Compound | Xenograft Model | Dosing Regimen | Outcome |

| This compound | AsPC-1 | 50 mg/kg, s.c., daily or every 3 days for 22 days | Significant tumor growth inhibition; Reduced KRAS G12D and pERK levels; No significant change in body weight.[6][12] |

| HDB-82 | Multiple KRAS G12D+ models | 10 mg/kg, i.v., weekly | Substantial tumor growth inhibition.[15] |

| ARV-806 | Pancreatic, Colorectal, Lung | Single dose | >90% degradation for 7 days.[16] |

Experimental Protocols

This section details the methodologies for key preclinical experiments used to evaluate PROTAC KRAS G12D degraders.

Cell Culture and Proliferation Assay

-

Cell Lines: KRAS G12D mutant cell lines (e.g., AsPC-1, HPAF-II, SNU-1, AGS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Assay Principle: Cells are seeded in 96-well plates and treated with serial dilutions of the PROTAC degrader for a specified period (e.g., 5 days).[6]

-

Data Acquisition: Cell viability is assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC₅₀ values are calculated using non-linear regression analysis.

Western Blot for Protein Degradation

-

Sample Preparation: Cells are treated with the PROTAC degrader for various time points (e.g., 1-24 hours).[6] Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is quantified using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against KRAS G12D, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software. The level of KRAS G12D is normalized to the loading control to determine the percentage of degradation relative to the vehicle control. DC₅₀ values are calculated from dose-response curves.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of cancer cells (e.g., AsPC-1).[6]

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups. The PROTAC degrader is administered according to a specified route (e.g., subcutaneous, intravenous) and schedule.[6][15]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot to measure KRAS G12D and pERK levels) to confirm target engagement and degradation in vivo.[6]

-

Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and vehicle groups.

Conclusion

This compound demonstrates potent and selective degradation of the KRAS G12D oncoprotein, leading to the suppression of downstream signaling and potent anti-proliferative effects in mutant cancer cell lines.[6][12] In vivo studies have confirmed its ability to inhibit tumor growth in xenograft models, highlighting its therapeutic potential.[6][8] The data presented in this guide support the continued investigation and optimization of PROTACs as a promising strategy for treating KRAS G12D-driven cancers.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. PROTAC KRAS G12D degrader 1_TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. seekingalpha.com [seekingalpha.com]

Methodological & Application

Application Notes and Protocols for PROTAC KRAS G12D Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS, a key signaling protein, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is among the most common of these, driving tumor growth in a significant percentage of pancreatic, colorectal, and lung cancers.[1] Historically, KRAS has been considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of deep binding pockets.[2] Proteolysis-targeting chimeras (PROTACs) represent a promising therapeutic strategy to overcome this challenge.[3]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest.[3] A typical PROTAC consists of a ligand that binds to the target protein (in this case, KRAS G12D), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[4][5][6] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, potentially leading to a more profound and durable therapeutic effect compared to traditional inhibitors.[7]

This document provides a detailed overview of the experimental protocols for the evaluation of a PROTAC KRAS G12D degrader, herein referred to as "PROTAC KRAS G12D degrader 1." The protocols cover in vitro and in vivo assays to characterize its degradation activity, cellular effects, and anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and representative published degraders.

Table 1: In Vitro Degradation and Anti-proliferative Activity

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited |

| This compound (Compound 8o) | AsPC-1 | 19.77 | >90 | 59.97 | VHL |

| SNU-1 | 52.96 | >90 | 43.51 | VHL | |

| HPAF-II | 7.49 | >90 | 31.36 | VHL | |

| HDB-82 | Various KRAS G12D cell lines | Picomolar to sub-nanomolar | Not Reported | Low nanomolar | Not Reported |

| RP03707 | AsPc-1 | Sub-nanomolar | >90 | Not Reported | Not Reported |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.[8][9][10]

Table 2: In Vivo Anti-Tumor Efficacy

| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| This compound (Compound 8o) | AsPC-1 | 50 mg/kg, i.p., q.d. | Significant | [4] |

| HDB-82 | Multiple KRAS G12D models | 10 mg/kg, i.v., q.w. | Substantial | [8] |

| RP03707 | GP2d | 10 mpk, i.v., single dose | Profound | [9] |

i.p.: intraperitoneal; q.d.: once daily; i.v.: intravenous; q.w.: once weekly; mpk: mg/kg.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the KRAS G12D signaling pathway and a general experimental workflow for the evaluation of PROTAC KRAS G12D degraders.

References

- 1. lifesensors.com [lifesensors.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Western blot assay [bio-protocol.org]

- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell Viability and Degradation Assays for PROTAC KRAS G12D Degrader 1

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. Historically, KRAS has been considered an "undruggable" target. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2]

PROTAC KRAS G12D Degrader 1 is a pan-KRAS degrader that links a KRAS-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This molecule facilitates the formation of a ternary complex between KRAS G12D and VHL, leading to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D oncoprotein.[1][5] This degradation suppresses downstream signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation.[4][5]

This application note provides detailed protocols for assessing the efficacy of this compound in cancer cell lines using two common cell viability assays: the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay and the Cell Counting Kit-8 (CCK-8) Colorimetric Assay.

Mechanism of Action & Signaling Pathway

The this compound functions by inducing the selective degradation of the KRAS G12D protein. This eliminates the protein scaffold and prevents the activation of downstream pro-survival signaling cascades.

References

Application Notes & Protocols: In Vivo Administration of PROTAC KRAS G12D Degrader 1

Audience: Researchers, scientists, and drug development professionals.

Introduction

PROTAC KRAS G12D degrader 1, also identified as Compound 8o, is a selective, non-covalent proteolysis-targeting chimera designed to induce the degradation of the oncogenic KRAS G12D protein.[1][2] This molecule functions by forming a ternary complex with KRAS G12D and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL), leading to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein.[1][2][3] This approach aims to inhibit downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, to suppress tumor growth in cancers driven by this mutation.[4] These application notes provide a comprehensive guide for the in vivo dosage and administration of this degrader based on available preclinical data.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the in vivo evaluation of this compound in a preclinical cancer model.

Table 1: In Vivo Efficacy in AsPC-1 Xenograft Model [1][2]

| Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Duration | Outcome |

| BALB/c nude mice | AsPC-1 (human pancreatic) | 50 mg/kg | Subcutaneous (s.c.) | Once daily or every three days | 22 days | Achieved tumor growth inhibition |

Table 2: In Vivo Pharmacodynamic Effects [1][2]

| Animal Model | Treatment Group | Biomarker | Result |

| AsPC-1 xenograft | 50 mg/kg this compound | KRAS G12D Protein Level | Reduced in tumor tissues |

| AsPC-1 xenograft | 50 mg/kg this compound | Phospho-ERK (p-ERK) Level | Reduced in tumor tissues |

| AsPC-1 xenograft | 50 mg/kg this compound | DUSP4 mRNA Level | Downregulated |

| AsPC-1 xenograft | 50 mg/kg this compound | Body Weight | No significant changes observed |

Experimental Protocols

The following protocols are based on methodologies reported for the in vivo study of this compound and similar targeted protein degraders.

3.1. Animal Model and Tumor Implantation

-

Animal Strain: 6 to 9-week-old BALB/c nude mice are a suitable immunocompromised model for xenograft studies.[1][2][5]

-

Cell Line: Use a human cancer cell line harboring the KRAS G12D mutation, such as AsPC-1 (pancreatic cancer).[1][2]

-

Implantation Procedure:

-

Culture AsPC-1 cells under standard conditions.

-

Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common suspension involves a 1:1 mixture with Matrigel to support initial tumor growth.

-

Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.[2]

-

Monitor the animals regularly for tumor formation.

-

3.2. Formulation and Administration

Due to the physicochemical properties of many PROTACs, which often include poor aqueous solubility, a specific formulation is required for in vivo administration.[6][7][8]

-

Vehicle Preparation: A common vehicle for subcutaneous or intravenous administration of similar compounds consists of a mixture of solvents to enhance solubility. A suggested formulation is:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS[9]

-

-

PROTAC Formulation:

-

Calculate the required amount of this compound for the entire study based on the dosage (50 mg/kg) and the number of animals.

-

Prepare a stock solution by dissolving the degrader in DMSO first.

-

Add PEG300 and Tween 80, ensuring the mixture is homogenous.

-

Finally, add the saline or PBS solution dropwise while vortexing to create a clear, stable formulation.

-

The final concentration of the working solution should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL).

-

-

Administration:

-

Once tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer the 50 mg/kg dose of the formulated PROTAC or an equivalent volume of the vehicle via subcutaneous injection.

-

Follow the dosing schedule, such as once daily or every three days, for the planned duration of the study (e.g., 22 days).[1][2]

-

3.3. Monitoring and Endpoint Analysis

-

Efficacy Monitoring:

-

Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length × Width²)/2.

-

Monitor the body weight of each animal at the same frequency to assess toxicity.

-

-

Pharmacodynamic Analysis:

-

At the study endpoint, euthanize the animals and harvest the tumors.

-

Process tumor tissue for downstream analysis:

-

Western Blot: Prepare tumor lysates to quantify the protein levels of KRAS G12D and downstream effectors like phospho-ERK.

-

RT-qPCR: Extract RNA to measure the mRNA levels of target genes such as DUSP4.[1][2]

-

Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for IHC analysis of proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).

-

-

Visualizations

Caption: Mechanism of action for this compound.

Caption: Simplified KRAS G12D downstream signaling pathways.

Caption: Workflow for the in vivo efficacy study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC KRAS G12D degrader 1_TargetMol [targetmol.com]

Application Notes and Protocols for Measuring pERK Levels Following PROTAC KRAS G12D Degrader Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of phosphorylated Extracellular Signal-Regulated Kinase (pERK) levels in response to treatment with Proteolysis Targeting Chimera (PROTAC) KRAS G12D degraders. The provided methodologies are essential for assessing the pharmacodynamic effects and efficacy of these novel therapeutic agents.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent. The KRAS protein is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The binding of GTP activates KRAS, which in turn activates a downstream signaling cascade, including RAF, MEK, and ERK.[1] The phosphorylation of ERK (pERK) is a critical step in this pathway, leading to the regulation of gene expression and promoting cell proliferation, survival, and differentiation.[2][3]

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[4][5] A PROTAC consists of a ligand that binds to the target protein (e.g., KRAS G12D), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[4][6]

The successful degradation of KRAS G12D by a PROTAC is expected to lead to a significant reduction in downstream MAPK signaling, which can be quantitatively measured by the levels of pERK.[7][8] Therefore, accurate and robust methods for measuring pERK are crucial for the preclinical and clinical development of KRAS G12D degraders. This document outlines key experimental protocols for this purpose.

Signaling Pathway and PROTAC Mechanism of Action

The KRAS G12D mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to persistent activation of the MAPK pathway and uncontrolled cell growth.[1] PROTAC-mediated degradation of KRAS G12D removes the initiating signal for this cascade.

Experimental Workflow for pERK Measurement

A typical workflow for assessing the effect of a PROTAC KRAS G12D degrader on pERK levels involves several key steps, from cell culture to data analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for pERK levels after treatment with a PROTAC KRAS G12D degrader.

Table 1: In Vitro pERK Levels in AsPc-1 Cells Treated with PROTAC Degrader 1

| Treatment Group | Concentration (nM) | Treatment Time (hours) | pERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |

| Vehicle (DMSO) | - | 24 | 1.00 | 0.12 |

| PROTAC Degrader 1 | 1 | 24 | 0.65 | 0.08 |

| PROTAC Degrader 1 | 10 | 24 | 0.25 | 0.05 |

| PROTAC Degrader 1 | 100 | 24 | 0.05 | 0.02 |

| MEK Inhibitor (Positive Control) | 100 | 24 | 0.02 | 0.01 |

Table 2: In Vivo pERK Levels in GP2d Xenograft Tumors

| Treatment Group | Dose (mg/kg) | Time Post-Dose (days) | % pERK Positive Cells (IHC) | Standard Deviation |

| Vehicle | - | 7 | 85 | 7 |

| PROTAC Degrader 1 | 10 | 7 | 15 | 5 |

| PROTAC Degrader 1 | 30 | 7 | 5 | 2 |

Experimental Protocols

Protocol 1: Western Blot for pERK and Total ERK

Western blotting is a semi-quantitative method to detect changes in protein levels.[9][10]

Materials:

-

KRAS G12D mutant cell line (e.g., AsPc-1, PANC-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-ERK1/2

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK using the same procedure.[9]

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of pERK to total ERK for each sample and normalize to the vehicle control.

Protocol 2: ELISA for pERK Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) offers a quantitative method for measuring pERK levels in cell lysates.[12][13]

Materials:

-

pERK ELISA Kit (containing capture antibody-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)

-

Cell lysate samples (prepared as in the Western blot protocol)

-

Wash buffer

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates as described previously and determine protein concentration. Dilute lysates to fall within the dynamic range of the ELISA kit.[11]

-

Assay Procedure: Follow the manufacturer's instructions for the pERK ELISA kit. Typically, this involves:

-

Adding standards and samples to the antibody-coated wells and incubating.[12]

-

Washing the wells to remove unbound proteins.

-

Adding the detection antibody and incubating.

-

Washing and adding the HRP-conjugate.

-

A final wash followed by the addition of the substrate.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).[12]

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of pERK in each sample. Normalize pERK levels to the total protein concentration of the lysate.

Protocol 3: Flow Cytometry for Intracellular pERK Staining

Flow cytometry allows for the quantification of pERK levels in individual cells within a heterogeneous population.[14][15][16]

Materials:

-

Cells in suspension

-

Fixation buffer (e.g., 1.5% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol or saponin-based buffer)[15][17]

-

Fluorochrome-conjugated anti-pERK1/2 antibody

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment: Treat cells with the PROTAC degrader as described for other methods. For suspension cells, proceed directly to fixation. For adherent cells, detach them using a gentle method (e.g., accutase) before fixation.

-

Fixation and Permeabilization: Fix the cells with fixation buffer to preserve the phospho-epitopes. Permeabilize the cells with permeabilization buffer to allow the antibody to access intracellular targets.[15][17]

-

Intracellular Staining: Incubate the permeabilized cells with the fluorochrome-conjugated anti-pERK1/2 antibody.

-

Data Acquisition: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pERK signal.

Protocol 4: Immunohistochemistry (IHC) for pERK in Tumor Tissue

IHC is used to visualize and quantify pERK expression in the context of tissue architecture, particularly for in vivo studies.[18][19][20][21]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Antigen retrieval solution

-

Blocking solution

-

Primary anti-pERK1/2 antibody

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope and imaging system

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate the FFPE tissue sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the pERK epitope.

-

Staining:

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-pERK1/2 antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis: Dehydrate and mount the slides. Acquire images using a microscope. Quantify the percentage of pERK-positive cells and the staining intensity using image analysis software or a scoring system.[22]

Conclusion

The methodologies described in these application notes provide a comprehensive toolkit for researchers to accurately measure the downstream effects of PROTAC KRAS G12D degraders on the MAPK signaling pathway. The choice of method will depend on the specific experimental question, available resources, and whether the analysis is in vitro or in vivo. Rigorous and quantitative assessment of pERK levels is a critical step in the development of effective targeted therapies for KRAS-driven cancers.

References

- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constitutive K-RasG12D Activation of ERK2 Specifically Regulates 3D Invasion of Human Pancreatic Cancer Cells via MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KrasG12D mutation contributes to regulatory T cell conversion through activation of the MEK/ERK pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Degradation of KRASG12D as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ELISA Protocol [protocols.io]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - PL [thermofisher.com]

- 17. kumc.edu [kumc.edu]

- 18. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunohistochemical staining of phosphorylated-ERK in post-chemotherapeutic samples is a potential predictor of the prognosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 21. researchgate.net [researchgate.net]

- 22. pERK, pAKT and p53 as tissue biomarkers in erlotinib-treated patients with advanced pancreatic cancer: a translational subgroup analysis from AIO-PK0104 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence Localization of KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS protein, a key player in cellular signal transduction, is frequently mutated in various cancers, with the G12D substitution being one of the most common oncogenic alterations. This mutation constitutively activates KRAS, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAF/MEK/ERK MAPK and PI3K/AKT/mTOR cascades.[1][2] Understanding the subcellular localization of the KRAS G12D mutant protein is crucial for elucidating its pathological functions and for the development of targeted therapies. Immunofluorescence is a powerful technique to visualize the distribution of specific proteins within cells. This document provides detailed protocols for the immunofluorescent staining of KRAS G12D in both cultured cells and paraffin-embedded tissues, along with a summary of available quantitative data on its localization and a diagram of its signaling pathway.

Introduction

KRAS (Kirsten rat sarcoma viral oncogene homolog) is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a perpetually active state and driving oncogenesis.[2][3] While wild-type KRAS is predominantly localized to the plasma membrane to exert its function, alterations in the localization of mutant KRAS have been observed and may contribute to its aberrant signaling. This application note provides a comprehensive guide for the immunofluorescence-based detection and localization of the KRAS G12D protein.

KRAS G12D Signaling Pathway

The constitutively active KRAS G12D mutant protein triggers downstream signaling pathways that are crucial for cell growth, division, and survival.[3] The two primary pathways activated by KRAS G12D are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][2] Activation of these cascades leads to a variety of cellular responses that promote tumorigenesis.

Caption: KRAS G12D Signaling Pathway.

Quantitative Data on KRAS G12D Localization

Quantitative analysis of protein localization provides valuable insights into cellular function. While comprehensive data on the subcellular distribution of KRAS G12D is still emerging, studies using single-molecule imaging have provided quantitative measures of its behavior at the plasma membrane.

| Parameter | KRAS WT | KRAS G12D | Cell Type | Method | Reference |

| Temporal Fraction of Trapped Molecules (before EGF stimulation) | ~3.0% | ~5% | Colon Cancer Cells | Single-Molecule Imaging | [4] |

| Temporal Fraction of Trapped Molecules (after EGF stimulation) | 6.4% (peak at 2 min) | ~10% (moderate increase) | Colon Cancer Cells | Single-Molecule Imaging | [4] |

Note: The "temporal fraction of trapped molecules" reflects the proportion of time individual KRAS molecules spend in a transiently immobilized state on the plasma membrane, which is indicative of their interaction with signaling partners. An increased fraction suggests enhanced signaling activity.

Experimental Protocols

The following are detailed protocols for the immunofluorescent staining of KRAS G12D in cultured cells and formalin-fixed, paraffin-embedded (FFPE) tissues.

Immunofluorescence Staining Workflow

Caption: Immunofluorescence Experimental Workflow.

Protocol 1: Immunofluorescence of KRAS G12D in Cultured Cells

This protocol is adapted from standard immunofluorescence procedures.[1][3][5]

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS

-

Primary Antibody: Rabbit anti-KRAS G12D specific antibody (use at manufacturer's recommended dilution)

-

Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Seed cells onto sterile glass coverslips in a culture dish and grow to the desired confluency.

-

Washing: Gently wash the cells three times with ice-cold PBS for 5 minutes each.[1]